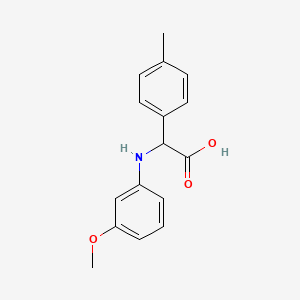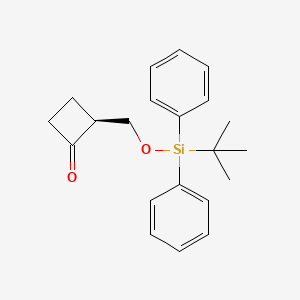
(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one is a chiral compound featuring a cyclobutanone core with a tert-butyldiphenylsilyl-protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one typically involves the following steps:
Formation of the Cyclobutanone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the cyclobutanone core.
Protection with tert-Butyldiphenylsilyl Group: The hydroxymethyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group in the cyclobutanone core.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions typically involve the use of bases like imidazole or triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and interactions.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
®-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one: The enantiomer of the compound .
Cyclobutanone derivatives: Compounds with similar cyclobutanone cores but different substituents.
Uniqueness
(S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one is unique due to its specific chiral configuration and the presence of the tert-butyldiphenylsilyl-protected hydroxymethyl group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C21H26O2Si |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclobutan-1-one |
InChI |
InChI=1S/C21H26O2Si/c1-21(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-16-17-14-15-20(17)22/h4-13,17H,14-16H2,1-3H3/t17-/m0/s1 |
InChI Key |
RCERBEVWANSHPL-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC3=O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


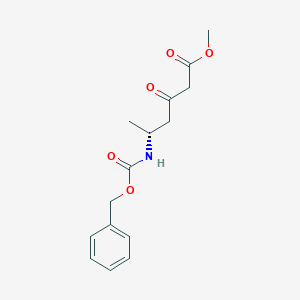
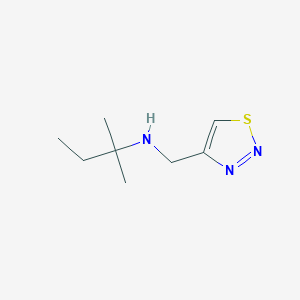

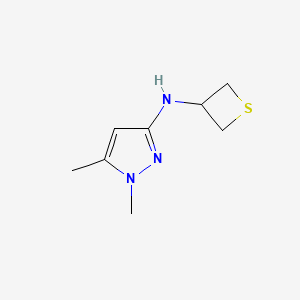
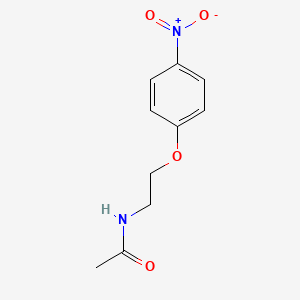
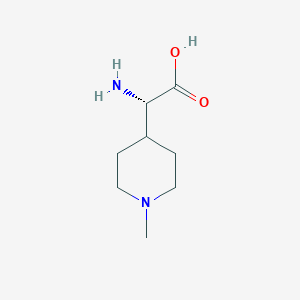
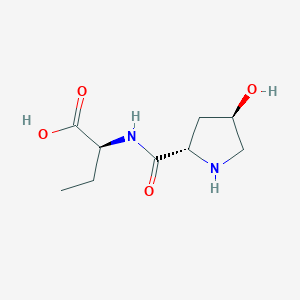
![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid](/img/structure/B12991858.png)
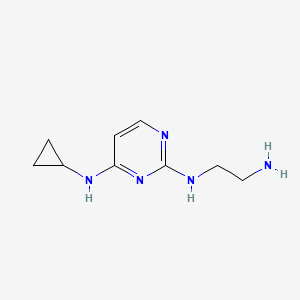

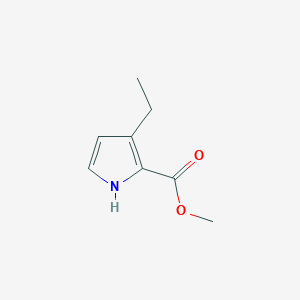

![3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12991895.png)
